molecular formula C22H21ClN4O3 B4897578 2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl]-N-(3-chloro-4-methylphenyl)acetamide

2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl]-N-(3-chloro-4-methylphenyl)acetamide

Cat. No.: B4897578
M. Wt: 424.9 g/mol
InChI Key: ARCBZOUPDINRLQ-UHFFFAOYSA-N
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Description

2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl]-N-(3-chloro-4-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl]-N-(3-chloro-4-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a diketone.

    Substitution Reactions: The chloro and methyl groups are introduced via substitution reactions using appropriate halogenated precursors.

    Final Coupling: The final step involves coupling the pyridazine derivative with the acetamide moiety under specific conditions, such as the presence of a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenated reagents and catalysts like palladium on carbon are employed.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly in the development of anti-inflammatory and anticancer agents.

Industry

In the industrial sector, the compound might be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl]-N-(3-chloro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into active sites, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • **2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl]-N-(3-chloro-4-methylphenyl)acetamide
  • **this compound

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridazine ring and the presence of both acetylamino and chloro groups. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

2-[3-(3-acetamido-4-methylphenyl)-6-oxopyridazin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O3/c1-13-5-7-17(11-18(13)23)25-21(29)12-27-22(30)9-8-19(26-27)16-6-4-14(2)20(10-16)24-15(3)28/h4-11H,12H2,1-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCBZOUPDINRLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)C)Cl)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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